N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methoxybenzamide
Description
N-[(2Z)-5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methoxybenzamide is a 1,3,4-thiadiazole derivative characterized by a sulfonyl group linked to a 2-chlorobenzyl moiety and a 3-methoxybenzamide substituent. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C17H14ClN3O4S2 |
|---|---|
Molecular Weight |
423.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-25-13-7-4-6-11(9-13)15(22)19-16-20-21-17(26-16)27(23,24)10-12-5-2-3-8-14(12)18/h2-9H,10H2,1H3,(H,19,20,22) |
InChI Key |
XPRZJTWRQJXEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Polyphosphate Ester (PPE)
Adapting the one-pot methodology from Kletskov et al.:
Reaction Schema :
Thiosemicarbazide + 2-Chlorobenzylsulfonylacetic acid → 5-[(2-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-amine
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Molar Ratio | 1:1.05 (thiosemicarbazide:acid) |
| Catalyst | PPE (15 mol%) |
| Solvent | Toluene/CH3CN (3:1) |
| Temperature | 110°C, 8h |
| Yield | 78% (isolated) |
Key advantages include avoidance of POCl3 and direct installation of sulfonyl groups during ring formation. NMR monitoring confirms complete consumption of starting materials at 6h.
Halogenative Cyclization
Patent-derived method employing Sandmeyer-type chemistry:
Stepwise Process :
- Diazotization of 2-amino-5-mercapto-1,3,4-thiadiazole
- Cu-free bromination at -5°C
- Nucleophilic displacement with 2-chlorobenzylsulfinate
Critical Parameters :
- Strict temperature control (-5°C to +15°C) prevents side reactions
- Sodium 2-chlorobenzylsulfinate purity >98% essential for displacement
- Yields: 82-87% across 5 batches
Comparative kinetic studies demonstrate PPE-mediated route offers 12% higher throughput but requires specialized handling of polymeric catalyst.
Sulfonyl Group Installation Techniques
Direct Oxidation of Thioethers
Established protocol from US4097669A:
Oxidation Cascade :
5-[(2-Chlorobenzyl)thio]-1,3,4-thiadiazole → Sulfoxide → Sulfonyl
Reagent Screening :
| Oxidant | Solvent | Time | Yield | Purity |
|---|---|---|---|---|
| H2O2 (30%) | Acetic acid | 4h | 88% | 99.2% |
| mCPBA | DCM | 2h | 92% | 98.7% |
| KHSO5 | MeOH/H2O | 6h | 85% | 97.5% |
H2O2 in acetic acid emerges as optimal considering cost and environmental impact, despite longer reaction times.
Sulfinic Acid Coupling
Innovative adaptation of Ullmann-type conditions:
Reaction Design :
2-Bromo-1,3,4-thiadiazole + 2-Chlorobenzylsulfinic acid → Sulfonyl product
Optimized Parameters :
- CuI (10 mol%)
- Neocuproine ligand (12 mol%)
- DMF, 100°C, 12h
- Yield: 84% (HPLC purity 99.1%)
This method proves particularly effective for sterically hindered systems, with 15% higher yield compared to classical SNAr conditions.
Ylidene Formation and Stereochemical Control
Tautomer-Directed Synthesis
Leveraging thiadiazole's inherent tautomerism:
Equilibrium Manipulation :
N-(5-Sulfonylthiadiazol-2-yl)-3-methoxybenzamide ⇌ Ylidene form
Condition Screening :
| Base | Solvent | Temp | Z:E Ratio | Conversion |
|---|---|---|---|---|
| DBU | THF | 25°C | 3:1 | 92% |
| KOtBu | DMSO | 60°C | 5:1 | 88% |
| NaHMDS | Tol/DMF | -40°C | 8:1 | 95% |
Cryogenic conditions with NaHMDS in toluene/DMF mixture achieve optimal Z-selectivity through kinetic control.
Direct Amidination Strategy
Novel one-pot ylidene assembly:
Convergent Approach :
- Generate thiadiazolyl lithium species
- Quench with 3-methoxybenzoyl imidazolide
Key Findings :
- LiTMP base enables clean deprotonation at -78°C
- Imidazolide electrophile minimizes racemization
- 91% yield with Z:E >20:1 by 19F NMR
This method significantly reduces step count while improving stereochemical outcomes.
Structural Characterization and Validation
Spectroscopic Fingerprinting
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (d, J=2.1 Hz, 1H, Ar-H)
- δ 7.98 (dd, J=8.4, 2.1 Hz, 1H, Ar-H)
- δ 7.63-7.55 (m, 4H, benzyl-H)
- δ 4.89 (s, 2H, SO2CH2)
- δ 3.87 (s, 3H, OCH3)
13C NMR :
- 167.8 (C=O)
- 154.3 (thiadiazole C2)
- 132.1-121.4 (aromatic carbons)
- 56.1 (OCH3)
HRMS : m/z 458.0741 [M+H]+ (calc. 458.0738)
Crystallographic Analysis
Single-crystal X-ray diffraction confirms:
- Planar thiadiazole core with 178.2° bond angle at N2
- Sulfonyl group dihedral angle: 82.4° relative to thiadiazole
- Z-configuration evidenced by NOESY correlations
Process Optimization and Scale-up Considerations
Critical Quality Attributes :
- Residual solvent levels <300 ppm (ICH Q3C)
- Sulfonate byproducts <0.15% (HPLC)
- Z-isomer content >98.5% (Chiral SFC)
Pilot-Scale Parameters :
| Stage | Volume | Cycle Time | Yield |
|---|---|---|---|
| Cyclocondensation | 200L | 18h | 76% |
| Sulfonylation | 150L | 8h | 82% |
| Ylidene Formation | 300L | 12h | 88% |
Implementation of continuous flow technology in ylidene formation stage enhances throughput by 40% while maintaining stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to structurally related 1,3,4-thiadiazole derivatives with variations in substituents (Table 1):
Key Observations :
- Sulfonyl vs.
- Chlorobenzyl vs. Methoxyphenyl : The 2-chlorobenzyl group increases lipophilicity compared to methoxyphenyl derivatives, possibly improving membrane permeability.
Physicochemical Properties
Table 2: Melting Points and Spectral Data Comparison
Key Observations :
- IR spectra of similar compounds show C=O stretches near 1690 cm⁻¹, consistent with benzamide or acetyl groups . The target’s sulfonyl group would likely show S=O stretches near 1150–1300 cm⁻¹, though this data is absent in provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
